molecular formula C17H18BrNO B4045128 2-bromo-N-(2-methyl-1-phenylpropyl)benzamide

2-bromo-N-(2-methyl-1-phenylpropyl)benzamide

Cat. No.: B4045128
M. Wt: 332.2 g/mol
InChI Key: RPZJTONLJNQUDK-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methyl-1-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C17H18BrNO and its molecular weight is 332.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.05718 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Research on derivatives similar to 2-bromo-N-(2-methyl-1-phenylpropyl)benzamide, like antipyrine derivatives, focuses on their synthesis, structural characterization, and the study of intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations. These compounds demonstrate the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, offering insights into designing molecules with desired physical and chemical properties (Saeed et al., 2020).

Methylation Reagents in Organic Synthesis

The role of similar compounds in organic synthesis has been highlighted in the nickel-catalyzed methylation of C-H bonds. This method showcases the broad scope and high functional-group compatibility of the reaction, expanding the toolbox for organic chemists in modifying complex molecules (Uemura et al., 2016).

Quaternary Ammonium Bromides Synthesis

Research into the synthesis of new quaternary ammonium bromides, which are precursors for ionic liquids and have applications in complexation studies, provides valuable information on the structural and thermal properties of these compounds. This work underlines the versatility of bromide-containing compounds in creating materials with potential applications in green chemistry and materials science (Busi et al., 2004).

Antipathogenic Activity

Studies on thiourea derivatives, including those similar to this compound, investigate their antipathogenic activity. Such research highlights the potential of bromide-containing benzamides in developing new antimicrobial agents with specific mechanisms of action against biofilm-forming bacteria, pointing towards new directions in combating microbial resistance (Limban et al., 2011).

Metal Complexes and Coordination Chemistry

The synthesis and characterization of metal complexes with bromide-containing ligands like this compound derivatives have applications in coordination chemistry. These studies provide insights into the molecular structure of such complexes, which could have implications in catalysis, materials science, and the synthesis of novel coordination compounds (Binzet et al., 2009).

Properties

IUPAC Name

2-bromo-N-(2-methyl-1-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-12(2)16(13-8-4-3-5-9-13)19-17(20)14-10-6-7-11-15(14)18/h3-12,16H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZJTONLJNQUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.